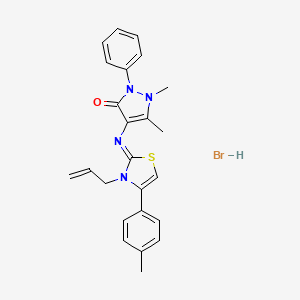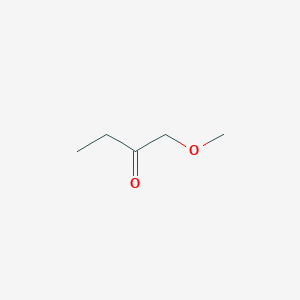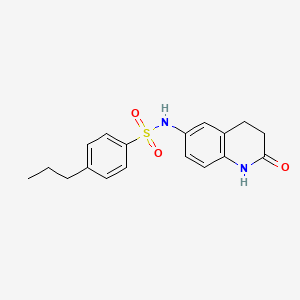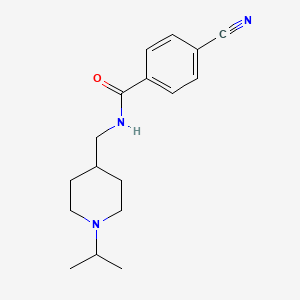
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the activity of this receptor, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can modulate these processes and potentially improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, possibly through its effects on the amygdala and prefrontal cortex. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antidepressant effects, possibly through its effects on the hippocampus and prefrontal cortex. In addiction research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior, possibly through its effects on the nucleus accumbens and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of this receptor compared to non-selective antagonists. However, a limitation of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is its potential off-target effects, as it may bind to other receptors in addition to mGluR5.
Orientations Futures
There are several potential future directions for research on 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential applications in the treatment of substance use disorders, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the mechanisms underlying 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide's effects on cognitive deficits in schizophrenia, which could potentially lead to the development of new treatments for the disorder. Finally, there may be potential applications for 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves a multi-step process starting with the reaction of 2-methoxybenzoyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the intermediate 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance use disorders. In schizophrenia research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to improve cognitive deficits in animal models of the disorder.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPSVFOCWJDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)
![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)


![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)

